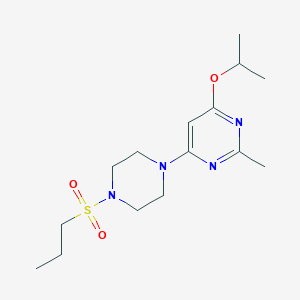![molecular formula C19H14Cl2N2O B3008239 2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one CAS No. 478042-22-7](/img/structure/B3008239.png)
2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of novel dihydrobenzo[h]cinnoline derivatives has been explored through a one-pot multicomponent synthetic approach. This method involves the use of 2-hydroxy-1,4-naphthoquinone, methylhydrazine, and various aromatic aldehydes to create a series of functionalized dihydrobenzo[h]cinnoline-5,6-diones. Fifteen new derivatives were prepared using this technique, showcasing the versatility and efficiency of the synthetic route .
Molecular Structure Analysis
The molecular structure of dihydrobenzo[h]cinnoline derivatives has been further elucidated through the study of 2,3-dihydro-1H-benzo[c]pyrazolo[1,2-a]cinnolines. These compounds were synthesized by alkylation and subsequent reduction, leading to the formation of radical cations. These cations were then analyzed using electron spin resonance (e.s.r.) and Electron Nuclear Double Resonance (ENDOR) spectroscopy, providing detailed insights into the molecular structure and electronic properties of these compounds .
Chemical Reactions Analysis
The chemical behavior of dihydrobenzo[h]cinnoline derivatives under oxidative conditions has been investigated. The formation of radical cations during the oxidation process of 2,3-dihydro-1H-benzo[c]pyrazolo[1,2-a]cinnolines was studied, revealing the stability and reactivity of these intermediates. The study of these radical cations contributes to the understanding of the chemical reactions and potential mechanisms of action for these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydrobenzo[h]cinnoline derivatives have been linked to their biological activities. For instance, two new dihydrobenzo[f]cinnolin-2(3H)ones were synthesized and compared with a lead compound for their hypotensive, antihypertensive, and antiaggregating activities. The in vivo tests indicated that while the new compounds had weaker hypotensive and antihypertensive properties, they were more potent in inhibiting collagen-induced platelet aggregation. This suggests that slight modifications in the molecular structure can significantly alter the biological properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Photochemical Applications
5,6-Dihydrobenzo[c]cinnoline, closely related to the queried compound, plays a role in photochemical reactions. Inoue, Hiroshima, and Makita (1979) found that it acts as an intermediate in the photochemical formation of carbazole, with its protonated species undergoing photoreaction in acidic environments (Inoue, Hiroshima, & Makita, 1979). Additionally, Badger, Drewer, and Lewis (1963, 1964) explored the photochemical cyclodehydrogenation of substituted azobenzenes, leading to the formation of various benzo[c]cinnolines, showcasing their significant role in photochemical processes (Badger, Drewer, & Lewis, 1963), (Badger, Drewer, & Lewis, 1964).
Pharmacological Potential
The dihydrobenzo[h]cinnolinone framework has been explored for pharmacological properties. For instance, Pinna et al. (1996) synthesized analogues and tested them for hypotensive, antihypertensive, and antiaggregating activities, revealing varying degrees of potency (Pinna et al., 1996). Similarly, Nakao et al. (1990) found that certain derivatives have a high affinity to the benzodiazepine receptor, suggesting potential applications in neurological pharmacology (Nakao et al., 1990).
Anticancer Research
Dang Thi et al. (2015) developed a novel synthetic approach to dihydrobenzo[h]cinnoline-5,6-diones and evaluated their cytotoxicity, revealing promising anticancer activity against human tumor cell lines (Dang Thi et al., 2015).
Chemical Synthesis and Reactivity
The reactivity and synthetic applications of benzo[c]cinnoline derivatives have been studied by Lewis and Reiss (1967, 1968), highlighting their utility in producing a range of compounds with varying properties (Lewis & Reiss, 1967), (Lewis & Reiss, 1968).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O/c20-15-8-7-14(17(21)10-15)11-23-18(24)9-13-6-5-12-3-1-2-4-16(12)19(13)22-23/h1-4,7-10H,5-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXDMWYXWVPTMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008157.png)

![5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one](/img/structure/B3008164.png)
![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B3008165.png)
![5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one](/img/structure/B3008167.png)
![3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3008168.png)





![N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B3008178.png)
![5-((2,5-dimethylbenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008179.png)